Carbamoylmethyl 2,6-dichlorobenzoate
Description
Carbamoylmethyl 2,6-dichlorobenzoate is a benzoate ester derivative featuring a carbamoylmethyl group (-NH2C(O)O-) attached to a 2,6-dichlorobenzoate backbone.
The closest analog in the provided evidence is Methyl 2,6-dichlorobenzoate (CAS 14920-87-7), which shares the dichlorinated aromatic ring and ester functional group. Its properties include:
Properties
Molecular Formula |
C9H7Cl2NO3 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C9H7Cl2NO3/c10-5-2-1-3-6(11)8(5)9(14)15-4-7(12)13/h1-3H,4H2,(H2,12,13) |
InChI Key |
DSKNJAVPEWIGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OCC(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison based on structural similarities (halogenation patterns, ester/functional groups):
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Functional Group |
|---|---|---|---|---|---|---|
| Methyl 2,6-dichlorobenzoate | 14920-87-7 | C8H6Cl2O2 | 205.03 | 25–30 | 250 | Ester (Methyl) |
| 2,6-Dibromo-phenol | 34627 | C6H4Br2O | 251.91 | Not reported | Not reported | Phenol (-OH) |
| Methyl benzoate | 93-58-3 | C8H8O2 | 136.15 | -12 | 199 | Ester (Methyl) |
Key Observations
Effect of Halogenation: Methyl 2,6-dichlorobenzoate exhibits a higher molecular weight (205.03 g/mol) compared to non-halogenated methyl benzoate (136.15 g/mol) due to the addition of two chlorine atoms. This substitution also increases its melting point (25–30°C vs. -12°C for methyl benzoate), attributed to enhanced van der Waals interactions and molecular rigidity .
Functional Group Influence: The ester group in methyl 2,6-dichlorobenzoate renders it less polar than 2,6-dibromo-phenol, which has a hydroxyl group. This difference impacts applications: esters are often used as solvents or synthetic intermediates, while phenols may serve as antioxidants or disinfectants.
Reactivity and Stability: The electron-withdrawing chlorine atoms in methyl 2,6-dichlorobenzoate deactivate the aromatic ring, making it less reactive toward electrophilic substitution compared to non-halogenated methyl benzoate. This stability is advantageous in reactions requiring controlled conditions.
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